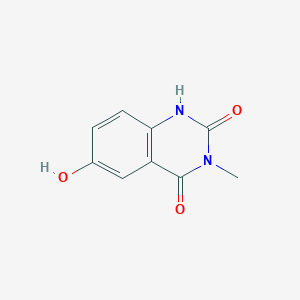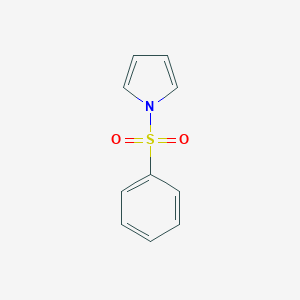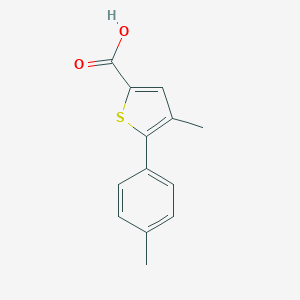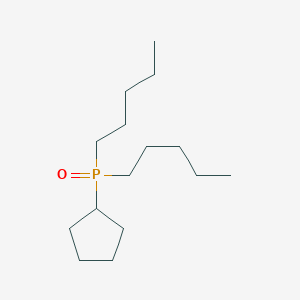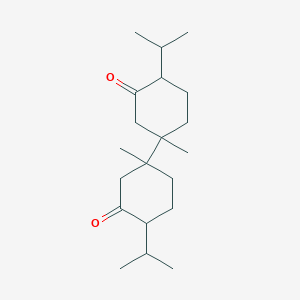
Antiasthmone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiasthmone is a natural compound that has been extensively studied for its potential therapeutic applications in the treatment of asthma. It is a member of the flavonoid family of compounds that are commonly found in plants. Antiasthmone has been found to possess anti-inflammatory, antioxidant, and bronchodilatory properties, which make it a promising candidate for the development of new asthma treatments.
Wirkmechanismus
The mechanism of action of antiasthmone in the treatment of asthma is not fully understood. However, it is believed that antiasthmone exerts its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. Antiasthmone has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme that is involved in the regulation of airway inflammation.
Biochemische Und Physiologische Effekte
Antiasthmone has been found to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of asthma. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Antiasthmone has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using antiasthmone in lab experiments is that it is a natural compound that can be easily extracted from plant sources. This makes it a cost-effective and environmentally friendly alternative to synthetic compounds. However, one of the limitations of using antiasthmone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on antiasthmone. One area of research is the development of new formulations of antiasthmone that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of research is the investigation of the potential synergistic effects of antiasthmone with other natural compounds, such as quercetin or resveratrol. Finally, further research is needed to fully understand the mechanism of action of antiasthmone in the treatment of asthma, which could lead to the development of more effective treatments for this condition.
Synthesemethoden
Antiasthmone can be extracted from various plant sources, including the leaves of Euphorbia hirta and the roots of Sophora flavescens. The synthesis of antiasthmone can also be achieved through chemical methods, such as the condensation of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Antiasthmone has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of asthma. In vitro studies have shown that antiasthmone can inhibit the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, which are involved in the development of asthma. In vivo studies have also demonstrated that antiasthmone can reduce airway inflammation and improve lung function in animal models of asthma.
Eigenschaften
CAS-Nummer |
15840-87-6 |
|---|---|
Produktname |
Antiasthmone |
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
5-methyl-5-(1-methyl-3-oxo-4-propan-2-ylcyclohexyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H34O2/c1-13(2)15-7-9-19(5,11-17(15)21)20(6)10-8-16(14(3)4)18(22)12-20/h13-16H,7-12H2,1-6H3 |
InChI-Schlüssel |
VATPGPZPTPBTMR-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
Kanonische SMILES |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
Synonyme |
1,1'-bis(isomenthone) 1,1'-bis(isomenthone), (1alpha(1's*,4'R*),4beta)-isomer Antiasthmone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



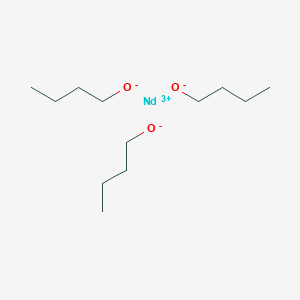
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
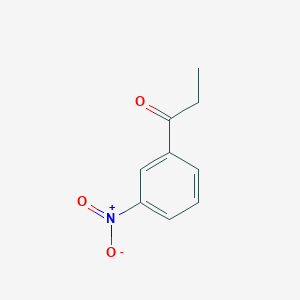
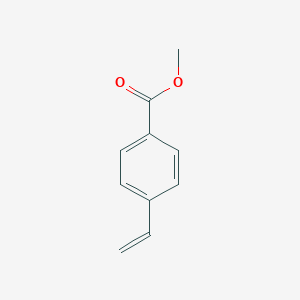
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
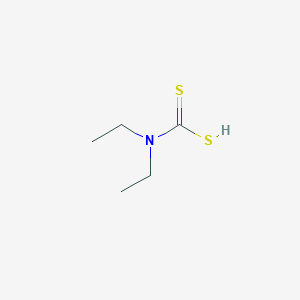
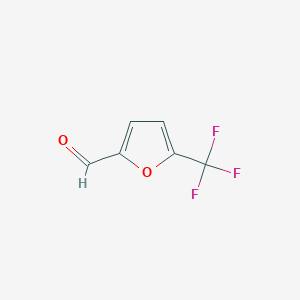
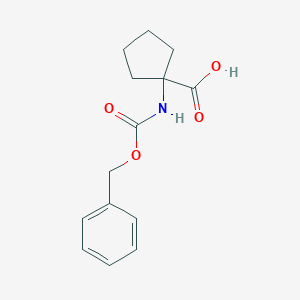
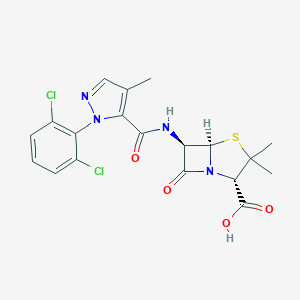
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
